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Abstract
3(S)-Hydroxy-4-methyl-pentanoyl-CoA is a crucial intermediate in the catabolic pathway of

the branched-chain amino acid L-leucine. As a member of the acyl-CoA ester family, it plays a

role in fundamental metabolic processes. This technical guide provides a comprehensive

overview of its structure, properties, and biological significance, along with detailed

experimental protocols for its synthesis and analysis. Due to the limited availability of direct

experimental data for this specific molecule, some information presented herein is based on

analogous short-chain acyl-CoA esters.

Chemical Structure and Properties
3(S)-Hydroxy-4-methyl-pentanoyl-CoA is a complex molecule consisting of a 3-hydroxy-4-

methylpentanoic acid moiety linked to a coenzyme A molecule via a thioester bond.

Chemical Structure:

IUPAC Name: S-[2-[3-[[(2S)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-

phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-

hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxy-4-

methylpentanethioate[1]
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SMILES: CC(C)--INVALID-LINK--CC(=O)SCCN=C(O)CCN=C(O)--INVALID-LINK--C(C)

(C)COP(O)(=O)OP(O)(=O)OC[C@@H]1O--INVALID-LINK--[C@@H]1OP(O)

(O)=O">C@@HN1C=NC2=C(N)N=CN=C12[1]

InChI Key: FVDISPKCRAHPBJ-VDXNMNPRSA-N[1]

Physicochemical Properties:

Quantitative data for 3(S)-Hydroxy-4-methyl-pentanoyl-CoA is primarily based on

computational models due to a lack of extensive experimental validation.

Property Value Source

Molecular Formula C27H46N7O18P3S PubChem[1]

Molecular Weight 881.7 g/mol PubChem[1]

Monoisotopic Mass 881.18328981 Da PubChem[1]

XLogP3-AA (Predicted) -5 PubChem[1]

Hydrogen Bond Donor Count 10 PubChem[1]

Hydrogen Bond Acceptor

Count
23 PubChem[1]

Rotatable Bond Count 23 PubChem[1]

Topological Polar Surface Area 409 Å² PubChem[1]

Predicted pKa (Strongest

Basic)
4.9 HMDB

Note: Experimental values for properties such as melting point, boiling point, and aqueous

solubility are not readily available in the literature.

Biological Role: An Intermediate in L-Leucine
Catabolism

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3_S_-Hydroxy-4-methyl-pentanoyl-CoA
https://pubchem.ncbi.nlm.nih.gov/compound/3_S_-Hydroxy-4-methyl-pentanoyl-CoA
https://www.benchchem.com/product/b15548023?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3_S_-Hydroxy-4-methyl-pentanoyl-CoA
https://pubchem.ncbi.nlm.nih.gov/compound/3_S_-Hydroxy-4-methyl-pentanoyl-CoA
https://pubchem.ncbi.nlm.nih.gov/compound/3_S_-Hydroxy-4-methyl-pentanoyl-CoA
https://pubchem.ncbi.nlm.nih.gov/compound/3_S_-Hydroxy-4-methyl-pentanoyl-CoA
https://pubchem.ncbi.nlm.nih.gov/compound/3_S_-Hydroxy-4-methyl-pentanoyl-CoA
https://pubchem.ncbi.nlm.nih.gov/compound/3_S_-Hydroxy-4-methyl-pentanoyl-CoA
https://pubchem.ncbi.nlm.nih.gov/compound/3_S_-Hydroxy-4-methyl-pentanoyl-CoA
https://pubchem.ncbi.nlm.nih.gov/compound/3_S_-Hydroxy-4-methyl-pentanoyl-CoA
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15548023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3(S)-Hydroxy-4-methyl-pentanoyl-CoA is an intermediate in the metabolic pathway

responsible for the degradation of L-leucine, an essential branched-chain amino acid. This

pathway is vital for energy production and the synthesis of other biomolecules.[2][3][4][5]

The catabolism of L-leucine primarily occurs in the mitochondria of various tissues, including

the liver, adipose tissue, and muscle.[5] The pathway involves a series of enzymatic reactions

that convert leucine into acetyl-CoA and acetoacetate, which can then enter the citric acid cycle

for energy generation.[3][4][5]

The formation of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA is a key step within this pathway,

catalyzed by the enzyme enoyl-CoA hydratase. This enzyme facilitates the hydration of the

double bond in the preceding intermediate, 3-methylcrotonyl-CoA. Subsequently, 3(S)-
Hydroxy-4-methyl-pentanoyl-CoA is a substrate for 3-hydroxyacyl-CoA dehydrogenase,

which catalyzes its oxidation.[2]

Logical Flow of L-Leucine Catabolism:

L-Leucine α-KetoisocaproateTransamination Isovaleryl-CoA

Oxidative
Decarboxylation 3-Methylcrotonyl-CoADehydrogenation 3(S)-Hydroxy-4-methyl-

pentanoyl-CoA

Hydration
(Enoyl-CoA Hydratase) 3-Methyl-3-oxopentanoyl-CoA

Oxidation
(3-Hydroxyacyl-CoA

Dehydrogenase)

Acetyl-CoA

Acetoacetate
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Simplified pathway of L-leucine catabolism.

Potential Relevance in Drug Development
Given its position in a central metabolic pathway, the enzymes involved in the metabolism of

3(S)-Hydroxy-4-methyl-pentanoyl-CoA could be potential targets for drug development.

Dysregulation of branched-chain amino acid metabolism has been implicated in various

metabolic disorders. Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) acts on a wide

spectrum of substrates, including short-chain methyl-branched acyl-CoAs, and is important in

brain development and aging.[6] Abnormal levels of SCHAD may contribute to the

pathogenesis of some neural disorders.[6]
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Experimental Protocols
Due to the lack of specific published protocols for 3(S)-Hydroxy-4-methyl-pentanoyl-CoA, the

following methodologies are based on established procedures for similar short-chain acyl-CoA

esters.

Enzymatic Synthesis
This protocol is adapted from a method for the enzymatic synthesis of other 3-hydroxyacyl-

CoAs.

Workflow for Enzymatic Synthesis:

Start with
3-Methylcrotonic acid

Activation to
3-Methylcrotonyl-CoA

CoA Ligase Enzymatic HydrationEnoyl-CoA Hydratase HPLC Purification 3(S)-Hydroxy-4-methyl-
pentanoyl-CoA

Click to download full resolution via product page

Workflow for the enzymatic synthesis of the target molecule.

Methodology:

Activation of the Precursor Acid:

The synthesis begins with the activation of 3-methylcrotonic acid to its corresponding CoA

ester, 3-methylcrotonyl-CoA.

This can be achieved using a suitable acyl-CoA synthetase or a chemical acylation

method as described in the literature for other short-chain fatty acids. A chemo-enzymatic

method using carbonyldiimidazole (CDI) for activation is often employed.

Enzymatic Hydration:

The resulting 3-methylcrotonyl-CoA is then subjected to enzymatic hydration using enoyl-

CoA hydratase.
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The reaction mixture typically contains the 3-methylcrotonyl-CoA substrate, a suitable

buffer (e.g., Tris-HCl, pH 7.5), and a purified preparation of enoyl-CoA hydratase.

The reaction is incubated at an optimal temperature for the enzyme (e.g., 37°C) and

monitored for the formation of the product.

Reaction Quenching and Sample Preparation:

The reaction is stopped by the addition of an acid, such as perchloric acid, to precipitate

the enzyme.

The sample is then centrifuged, and the supernatant containing the acyl-CoA esters is

neutralized.

Purification by High-Performance Liquid
Chromatography (HPLC)
The purification of the synthesized 3(S)-Hydroxy-4-methyl-pentanoyl-CoA can be achieved

using reversed-phase HPLC.

Methodology:

Chromatographic System:

A standard HPLC system equipped with a UV detector is used.

Column: A C18 reversed-phase column is suitable for the separation of acyl-CoA esters.

Mobile Phase A: An aqueous buffer, such as 100 mM potassium phosphate, pH 5.5.

Mobile Phase B: Acetonitrile.

Gradient Elution:

A linear gradient from a low to a high concentration of acetonitrile is used to elute the acyl-

CoA esters. A typical gradient might run from 5% to 50% acetonitrile over 30 minutes.

The flow rate is typically maintained at 1 mL/min.
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Detection and Fraction Collection:

The elution of acyl-CoA esters is monitored by UV absorbance at 260 nm, which

corresponds to the adenine moiety of coenzyme A.

Fractions corresponding to the peak of interest are collected.

Post-Purification Processing:

The collected fractions are often lyophilized to remove the mobile phase and concentrate

the purified product.

Analysis and Characterization
4.3.1. Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and

quantification of acyl-CoA esters.

Methodology:

LC-MS System:

An HPLC system is coupled to a mass spectrometer, typically a triple quadrupole or a

high-resolution mass spectrometer (e.g., Orbitrap).

Ionization:

Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of

acyl-CoA esters.

Detection:

The mass spectrometer is set to monitor for the expected mass-to-charge ratio (m/z) of

the protonated molecule [M+H]+ of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA (expected

m/z ≈ 882.19).
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Tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns for

structural confirmation. A characteristic fragment corresponds to the pantoic acid-β-

alanine-cysteamine portion of the CoA molecule.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information.

Methodology:

Sample Preparation:

The purified and lyophilized product is dissolved in a suitable deuterated solvent, typically

D₂O.

Data Acquisition:

¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

Spectral Interpretation:

The chemical shifts and coupling constants of the protons and carbons are analyzed to

confirm the structure of the 3-hydroxy-4-methyl-pentanoyl moiety and its linkage to the

coenzyme A molecule.

Conclusion
3(S)-Hydroxy-4-methyl-pentanoyl-CoA is a key metabolite in L-leucine degradation. While

specific experimental data for this molecule is sparse, this guide provides a framework for its

study based on its chemical structure and the well-established methodologies for the broader

class of acyl-CoA esters. Further research into the specific properties and biological

interactions of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA will be valuable for a more complete

understanding of branched-chain amino acid metabolism and its implications in health and

disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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